

Technical Guide: Solubility Profiling of (7-Nitroindol-1-yl)-acetic acid

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Compound of Interest

Compound Name: (7-Nitroindol-1-yl)-acetic acid

CAS No.: 1431565-33-1

Cat. No.: B1473542

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Executive Summary

(7-Nitroindol-1-yl)-acetic acid (CAS: 1431565-33-1) is a critical building block in the development of pharmaceutical agents, particularly kinase inhibitors and indomethacin analogs. Its solubility profile is the governing factor in process optimization, influencing reaction yield, purification efficiency (crystallization), and bioavailability.

This guide provides a comprehensive framework for determining the solid-liquid equilibrium of this compound. Given the scarcity of specific public thermodynamic data for this nitro-isomer, this document synthesizes predictive analog data with a validated experimental protocol to empower researchers to generate high-integrity solubility curves.

Physicochemical Identity & Predictive Profile[1]

Chemical Structure & Properties

The molecule features an indole core substituted at the N1-position with an acetic acid moiety and at the C7-position with a nitro group. This substitution pattern significantly alters the crystal lattice energy compared to the more common Indole-3-acetic acid (IAA).

- IUPAC Name: 2-(7-nitro-1H-indol-1-yl)acetic acid
- Molecular Formula: $C_{10}H_8N_2O_4$
- Molecular Weight: 220.18 g/mol
- pKa (Predicted): ~4.2 (Carboxylic acid), lowered slightly by the electron-withdrawing 7-nitro group.
- LogP (Predicted): ~1.5 – 1.8 (Moderately lipophilic).

Predicted Solubility Heatmap

Based on the dielectric requirements of the nitro and carboxylic acid groups, the following solubility behavior is projected relative to standard organic solvents at 298.15 K.

Solvent Class	Solvent Example	Predicted Solubility	Mechanistic Rationale
Polar Aprotic	DMSO, DMF	High (>50 mg/mL)	Strong dipole-dipole interactions with the nitro group; disruption of carboxylic dimers.
Polar Protic	Methanol, Ethanol	Moderate (10–40 mg/mL)	Hydrogen bonding with the carboxyl group; solvation of the nitro moiety.
Ketones	Acetone	Moderate	Good dipole interaction; suitable for crystallization cooling curves.
Chlorinated	Chloroform, DCM	Low-Moderate	Solvation of the aromatic core, but poor interaction with the polar acid head.
Aqueous	Water (pH < 4)	Insoluble (<1 mg/mL)	The hydrophobic indole core dominates in acidic media.
Aqueous	Water (pH > 6)	High (Salt formation)	Deprotonation to the carboxylate anion () drastically increases solubility.
Non-Polar	Hexane, Toluene	Insoluble	High lattice energy prevents solvation by non-polar dispersive forces.

Experimental Protocol: Solubility Determination

To generate precise data for process design, the Shake-Flask Method coupled with HPLC Quantification is the gold standard.

Workflow Diagram



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Caption: Step-by-step workflow for the isothermal shake-flask solubility determination method.

Detailed Methodology

Step 1: Preparation of Saturated Solutions

- Weigh approximately 500 mg of **(7-Nitroindol-1-yl)-acetic acid** into a glass vial.
- Add 5 mL of the target solvent (e.g., Ethanol, Acetone).
- Ensure excess solid is present (suspension is visible).
- Place the vial in a thermostatic shaker bath controlled at the target temperature (e.g., 298.15 K \pm 0.05 K).

Step 2: Equilibration

- Agitate at 150 rpm for 24–48 hours.
- Allow the suspension to settle for 2 hours (sedimentation) to avoid sampling suspended particles.

Step 3: Sampling & Dilution

- Withdraw the supernatant using a pre-warmed syringe.
- Filter immediately through a 0.45 μ m PTFE filter (hydrophilic PTFE for aqueous, hydrophobic for organic) into a tared volumetric flask.

- Weigh the flask to determine the mass of the saturated solution.
- Dilute with the HPLC mobile phase to bring the concentration within the linear calibration range.

Step 4: HPLC Quantification

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 μ m).
- Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [60:40 v/v]. The acid is crucial to suppress ionization of the carboxylic acid, ensuring a sharp peak.
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (Indole absorption) or 280 nm.
- Calibration: Construct a 5-point calibration curve () using standard solutions of the pure compound.

Thermodynamic Modeling

Experimental data points at different temperatures (

) should be correlated using thermodynamic models to calculate the Enthalpy of Solution (

) and Entropy of Solution (

).^[1]

Modified Apelblat Equation

This semi-empirical model is highly accurate for correlating solubility (

, mole fraction) with temperature (

).

- : Mole fraction solubility of the solute.^[1]
- : Absolute temperature (Kelvin).

- : Empirical model parameters derived from multiple linear regression.
- Application: Use this equation to interpolate solubility at non-measured temperatures for process control.

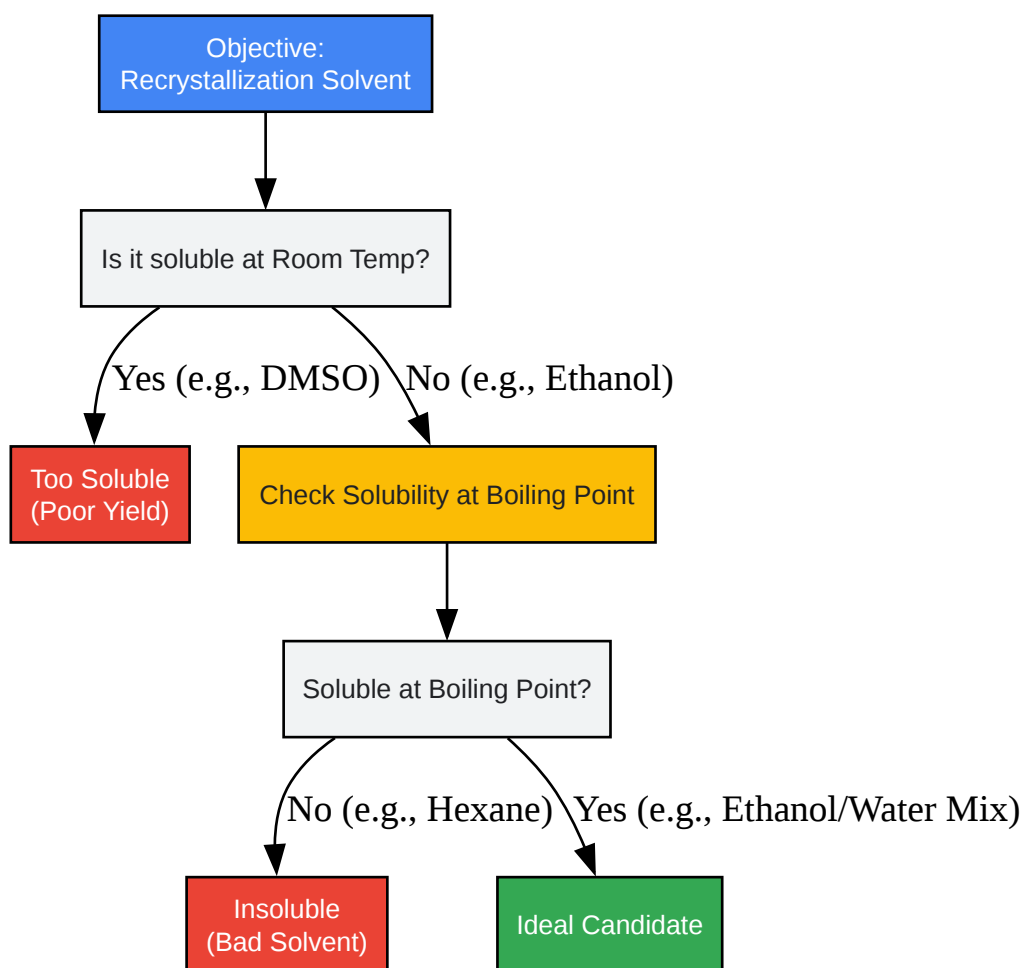
van't Hoff Equation

Used to determine the thermodynamic functions of dissolution.

- Slope (ΔH_{diss}): Indicates if dissolution is endothermic (slope < 0) or exothermic.
- Intercept (ΔS_{diss}): Relates to the disorder increase upon dissolution.

Solvent Selection Logic for Purification

When designing a recrystallization process for **(7-Nitroindol-1-yl)-acetic acid**, use the "Temperature Coefficient of Solubility" logic.



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Caption: Logic flow for selecting the optimal recrystallization solvent system.

Recommendation: Based on the structure, an Ethanol/Water or Acetone/Water mixture is the most likely candidate for successful recrystallization. The compound will dissolve in hot Ethanol/Acetone and precipitate upon cooling or addition of the Water anti-solvent.

References

- Compound Identity: MolAid Chemical Database. 2-(7-nitro-1H-indol-1-yl)acetic acid (CAS 1431565-33-1).[2]
- Analog Solubility Data: Cayman Chemical. Indole-3-acetic acid Product Information & Solubility.

- Experimental Protocol: ASTM International. Standard Test Method for Measurement of Aqueous Solubility. ASTM E1148-02.
- Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K.
- Synthesis Context: BenchChem. Protocols for the Laboratory Synthesis of 7-Nitroindole Derivatives.

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Sources

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- [2. 2-\(7-nitro-1H-indol-1-yl\)acetic acid - CAS号 1431565-33-1 - 摩熵化学](#) [molaid.com]
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